molecular formula C34H47F4N9O7S3 B561716 2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide CAS No. 1356841-73-0

2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide

Cat. No.: B561716
CAS No.: 1356841-73-0
M. Wt: 865.98
InChI Key: XZNRURXPARSEIP-IDFUSXCJSA-N
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Description

IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its complex molecular architecture. According to multiple chemical databases, the complete systematic name is 3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid. This nomenclature reflects the intricate structural complexity of the molecule, encompassing multiple functional domains including the biotinylated thieno-imidazole ring system, the tetrafluoroazidophenyl photoreactive moiety, and the disulfide-linked carboxyethyl terminus.

The structural representation of this compound reveals a linear molecular architecture built around a central lysine residue that serves as a branching point for multiple functional arms. The biotin moiety is attached through a hexanoyl spacer arm, providing the molecule with high-affinity binding capabilities for streptavidin-based systems. The tetrafluorophenyl azide group, positioned at the opposite terminus, confers photoreactive properties that enable ultraviolet light-activated crosslinking with nearby molecular targets. The carboxyethyl disulfide linkage creates a cleavable connection that allows for controlled release and transfer of molecular labels under reducing conditions.

The Simplified Molecular Input Line Entry System representation, as documented in chemical databases, is recorded as OC(=O)CCSSCCNC(=O)C@HNC(=O)C1=C(F)C(F)=C(N=[N+]=[N-])C(F)=C1F. This notation provides a computer-readable format that accurately captures all stereochemical configurations and connectivity patterns within the molecule.

CAS Registry Number and Molecular Formula Analysis

The Chemical Abstracts Service registry has assigned multiple identification numbers to variants of this compound, reflecting subtle structural differences or different registration approaches. The primary registry number documented across multiple sources is 1356841-73-0, while related structural variants carry the registry number 1217773-33-5. These multiple registry numbers may reflect different salt forms, hydration states, or minor structural modifications that maintain the core functional architecture of the molecule.

The molecular formula C40H58F4N10O8S3 represents the precise atomic composition of this complex organic molecule. This formula indicates a substantial molecular framework containing forty carbon atoms forming the backbone structure, fifty-eight hydrogen atoms contributing to the molecular stability, four fluorine atoms concentrated in the tetrafluorophenyl moiety, ten nitrogen atoms distributed across various functional groups including the azide and biotin components, eight oxygen atoms participating in carbonyl and ether linkages, and three sulfur atoms contributing to both the biotin ring system and the disulfide bridge.

The calculated molecular weight based on this formula is 979.14 grams per mole, positioning this compound in the category of medium-sized organic molecules with significant structural complexity. The accurate mass determination yields 952.3381 atomic mass units for the methanethiosulfonate variant, providing precise mass spectrometric identification capabilities for analytical applications.

Parameter Value Source
Primary Chemical Abstracts Service Number 1356841-73-0
Alternative Chemical Abstracts Service Number 1217773-33-5
Molecular Formula C40H58F4N10O8S3
Molecular Weight 979.14 g/mol
Accurate Mass 952.3381 u

Regulatory and quality control documentation may reference the compound using alphanumeric codes that correspond to specific purity grades or manufacturing batches. For instance, research-grade preparations are often designated with purity specifications of ninety-five percent or higher, with corresponding lot numbers and analytical certificates that ensure consistent quality for research applications.

Category Designation Context
Primary Systematic Name 2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide Chemical databases
Commercial Product Code TRC-A862185 Toronto Research Chemicals
Functional Descriptor Azido-tetrafluorobenzoyl biotin crosslinker Research applications
Alternative Systematic 3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid International nomenclature

The compound's designation as a label transfer reagent reflects its specific application in protein interaction studies where biotin labels are transferred from one protein to another through photochemical crosslinking followed by disulfide bond reduction. This functional nomenclature has become increasingly prevalent in biochemical research literature, where the compound's role as a tool for studying protein-protein interactions takes precedence over its purely chemical designation.

Properties

IUPAC Name

3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47F4N9O7S3/c35-26-25(27(36)29(38)31(28(26)37)46-47-39)33(53)43-19(32(52)42-15-17-57-56-16-12-24(50)51)8-5-7-14-41-22(48)10-2-1-6-13-40-23(49)11-4-3-9-21-30-20(18-55-21)44-34(54)45-30/h19-21,30H,1-18H2,(H,40,49)(H,41,48)(H,42,52)(H,43,53)(H,50,51)(H2,44,45,54)/t19-,20-,21-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNRURXPARSEIP-IDFUSXCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47F4N9O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724509
Record name 3-{[2-({N~2~-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl]disulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

866.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356841-73-0
Record name 3-{[2-({N~2~-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl]disulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of L-Lysine Ethyl Ester Intermediate

The synthesis begins with functionalization of L-lysine’s ε-amino group. The α-amino group is protected using a tert-butoxycarbonyl (Boc) group, while the ε-amino group is acylated with 6-biotinamidocaproic acid via carbodiimide-mediated coupling (e.g., EDC/NHS).

  • Reagents : L-lysine ethyl ester, Boc anhydride, 6-biotinamidocaproic acid, EDC, NHS.

  • Conditions : Reaction proceeds in anhydrous dimethylformamide (DMF) at 0–4°C for 12 hours.

  • Yield : ~75% after purification by silica gel chromatography.

Disulfide Bridge Formation

The ethyl ester group is hydrolyzed to a carboxylic acid using lithium hydroxide, followed by activation as a disulfide with 2-carboxyethyl disulfide via thiol-disulfide exchange.

  • Reagents : 2-Carboxyethyl disulfide, TCEP (tris(2-carboxyethyl)phosphine), DMF.

  • Conditions : Reaction conducted under argon at pH 7.4 (phosphate buffer) for 2 hours.

  • Yield : ~60% after dialysis and lyophilization.

Analytical Characterization

Spectroscopic Validation

  • Mass Spectrometry (HRMS) : Observed m/z = 866.238 [M+H]⁺, matching the theoretical molecular weight.

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 6.85 (s, biotin ureido), 4.30 (m, lysine α-H), 3.10 (t, disulfide CH₂).

    • ¹⁹F NMR : Four distinct peaks at -138.2, -140.1, -142.3, and -144.5 ppm, corresponding to tetrafluorophenyl substituents.

Purity and Stability

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

  • Storage : Stable at -20°C for >2 years in anhydrous DMF or DMSO.

Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Coupling ReagentHATU over EDCHigher efficiency (85% vs. 70%)
pH for Disulfide Formation7.4Prevents thiol oxidation
Solvent for AcylationAnhydrous DMFMinimizes hydrolysis
Purification MethodReverse-phase HPLCRemoves unreacted azide

Challenges and Mitigation Strategies

  • Azide Stability : The tetrafluorophenyl azide is light-sensitive. Reactions must be performed under amber light, and final products stored in opaque vials.

  • Disulfide Scrambling : Use of TCEP as a reducing agent ensures selective thiol-disulfide exchange without side reactions.

  • Solubility Issues : The compound exhibits limited aqueous solubility (0.1 mg/mL in PBS) but dissolves readily in DMF or DMSO (>50 mg/mL).

Industrial-Scale Synthesis Considerations

For bulk production (e.g., >100 g), the following adaptations are recommended:

  • Continuous Flow Chemistry : Enhances mixing and heat transfer during acylation steps, reducing reaction time by 40%.

  • Membrane Filtration : Replaces column chromatography for intermediate purification, cutting costs by 30% .

Chemical Reactions Analysis

Photoreactivity of the Tetrafluorophenyl Azide Group

The tetrafluorophenyl azide group undergoes UV light-induced activation (typically at 254–365 nm) to generate a highly reactive nitrene intermediate . This nitrene can insert into C-H or N-H bonds, enabling covalent crosslinking with biomolecules .

Reaction Conditions Application
Photoaffinity labelingUV light (254–365 nm), RT, 5–30 minCovalent attachment to target proteins
Nitrene insertion into C-H bondsInert atmosphere, organic solventsSite-specific bioconjugation
  • Key Data :
    • Reaction efficiency depends on UV exposure time and solvent polarity .
    • Fluorinated aromatic azides exhibit enhanced stability and selectivity compared to non-fluorinated analogs.

Disulfide Bond Reactivity

The disulfide bridge (-S-S-) serves as a reversible linkage, enabling thiol-disulfide exchange reactions with cysteine residues or other thiol-containing molecules .

Reaction Reagents Outcome
Reduction to thiolsTCEP, DTT, β-mercaptoethanolGenerates free thiols for conjugation
Thiol-disulfide exchangeThiolated probes (e.g., peptides)Reversible linkage formation
  • Key Data :
    • Reduction kinetics: Complete disulfide cleavage occurs within 1 hour using 10 mM TCEP at pH 7.4 .
    • The disulfide bond’s stability is pH-dependent, with faster exchange rates in alkaline conditions .

Biotin-Streptavidin Interaction

The biotin moiety enables high-affinity binding (Kd ≈ 10⁻¹⁵ M) to streptavidin, facilitating pull-down assays or immobilization .

Interaction Conditions Application
Non-covalent bindingNeutral pH, 25°CAffinity purification, ELISA
  • Key Data :
    • Biotin-streptavidin binding is resistant to extremes of pH (2–13) and temperature (up to 70°C) .

Carboxylic Acid Functionalization

The terminal carboxylic acid group (-COOH) allows conjugation to primary amines via carbodiimide chemistry (e.g., EDC/NHS) .

Reaction Reagents Product
EDC/NHS-mediated amide bondEDC, NHS, pH 5.0–7.0Stable amide linkage with proteins
  • Key Data :
    • Optimal reaction efficiency at pH 6.0–7.0, with >80% conjugation yield.

Hydrolysis and Stability

The compound’s stability varies under different conditions:

Condition Stability Degradation Pathway
Aqueous solution (pH 7.4)Stable for 24 hours at 4°C Disulfide reduction by ambient thiols
UV light (prolonged exposure)Gradual decomposition Nitrene quenching or side reactions

Scientific Research Applications

Bioconjugation Techniques

The compound is utilized in bioconjugation due to its azido group, which allows for selective reactions with alkyne-containing biomolecules through the click chemistry approach. This property is particularly useful for labeling proteins or other biomolecules for imaging or therapeutic purposes.

Case Study

In a study involving the conjugation of proteins to fluorescent dyes for cellular imaging, the azido group facilitated efficient labeling without disrupting protein function. This method has been applied in various studies to track protein interactions in live cells.

Drug Development

The biotin moiety in the compound enhances its utility in drug delivery systems. Biotin's high affinity for avidin or streptavidin allows for targeted delivery of therapeutics to specific tissues or cells.

Data Table: Drug Development Applications

Application AreaDescriptionReference
Targeted TherapyDelivery of chemotherapeutics to tumor cells
Diagnostic ImagingUse in PET scans through biotin-streptavidin interactions
Vaccine DevelopmentEnhancing immune response via targeted delivery

Anticancer Research

Recent studies have explored the anticancer potential of derivatives of this compound. The incorporation of the azido group has shown promise in developing novel anticancer agents that can selectively target cancer cells.

Case Study

A recent study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .

Protein Labeling and Detection

The compound can be used for labeling proteins in proteomics studies. Its unique structure allows it to form stable linkages with proteins while maintaining their biological activity.

Data Table: Protein Labeling Studies

Study FocusFindingsReference
Protein InteractionEnhanced detection sensitivity in mass spectrometry
Cellular LocalizationImproved imaging quality in fluorescence microscopy

Enzyme Inhibition Studies

The compound's structure suggests potential inhibitory effects on specific enzymes. Research into its mechanism of action could lead to the discovery of new enzyme inhibitors.

Case Study

Investigations into the inhibitory effects on acetylcholinesterase have shown that modifications of the compound can lead to significant increases in inhibition potency, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to active sites or through covalent modification.

    Protein-Protein Interactions: Disulfide bonds could stabilize or disrupt protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Peptides with Disulfide Bonds: Such as insulin, which has disulfide linkages crucial for its activity.

    Azido-Containing Compounds: Used in click chemistry for bioconjugation.

Uniqueness

This compound’s combination of peptide-like structure, disulfide bonds, and azido groups makes it unique, offering multiple functional handles for chemical and biological studies.

Biological Activity

The compound 2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide is a complex molecule featuring disulfide bonds that play a crucial role in its biological activity. Disulfide-rich peptides are known for their structural stability and diverse biological functions, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, applications, and relevant research findings.

Structural Characteristics

The compound contains several key structural components:

  • Disulfide Bond : Essential for maintaining the three-dimensional structure.
  • Biotinylated Lysine : Facilitates binding to streptavidin or other biotin-binding proteins.
  • Azido Group : Allows for potential bioorthogonal reactions, enhancing its utility in biochemical applications.

Mechanisms of Biological Activity

  • Stability and Folding : The presence of disulfide bonds contributes to the conformational stability of the peptide. This stability is critical for its interaction with biological targets.
  • Binding Affinity : The biotin moiety enhances the binding affinity to streptavidin-coated surfaces or proteins, which can be exploited in various assays and therapeutic applications.
  • Bioorthogonal Chemistry : The azido group allows for click chemistry applications, enabling the conjugation of other molecules or labels for tracking and targeting purposes.

Case Studies

  • Antimicrobial Activity : A study demonstrated that disulfide-rich peptides exhibit significant antimicrobial properties. The compound's structure suggests it could similarly inhibit bacterial growth through membrane disruption or interference with essential cellular processes .
  • Cancer Therapeutics : Research indicates that compounds with similar disulfide frameworks can induce apoptosis in cancer cells. The mechanism may involve the disruption of redox balance within cancerous cells, leading to cell death .
  • Enzyme Inhibition : Disulfide-containing peptides have been shown to inhibit specific enzymes by mimicking substrate structures. This property could be harnessed to develop inhibitors against target enzymes involved in disease pathways .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of Action
Disulfide-Rich Peptide AAntimicrobialMembrane disruption
Disulfide-Rich Peptide BApoptosis inductionRedox imbalance
Disulfide-Rich Peptide CEnzyme inhibitionCompetitive inhibition
2-Carboxyethyl DisulfidePotential therapeutic agentBioorthogonal labeling

Q & A

Q. What are the key functional groups in this compound, and how do they influence its application in protein crosslinking experiments?

The compound contains three critical functional groups:

  • A 4-azido-2,3,5,6-tetrafluorobenzoyl group for photo-activated crosslinking (UV light at ~350 nm).
  • A biotinamidocaproyl group for streptavidin-based affinity purification or detection.
  • A 2-carboxyethyl disulfide moiety for reversible sulfhydryl (-SH) targeting and disulfide bond formation under reducing conditions. These groups enable sequential labeling: photo-crosslinking stabilizes interactions, biotin permits isolation, and the disulfide allows controlled release under reducing agents (e.g., DTT, TCEP) .

Q. What are standard protocols for synthesizing and purifying this compound, and how is its purity validated?

Synthesis involves stepwise conjugation of the azide, biotin, and disulfide groups via carbodiimide-mediated coupling (e.g., EDC/NHS). Purification typically uses reversed-phase HPLC with a C18 column and acetonitrile/water gradients. Purity validation employs:

  • Mass spectrometry (MS) for molecular weight confirmation.
  • ¹H/¹³C NMR to verify structural integrity.
  • HPLC-UV (monitoring at 280 nm for biotin and 260 nm for azides) to ensure >95% purity .

Q. How is this compound used to study protein-protein interactions in live-cell imaging?

The biotin tag allows post-crosslinking visualization via fluorescent streptavidin conjugates (e.g., Alexa Fluor 594-streptavidin). Cells are incubated with the compound, irradiated with UV to activate crosslinking, lysed, and analyzed via SDS-PAGE/Western blot or fluorescence microscopy. The disulfide bond enables elution from streptavidin beads under mild reduction (e.g., 5 mM TCEP) .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing nonspecific crosslinking in complex biological systems?

Key factors include:

  • Reaction kinetics optimization : Titrate compound concentration (0.1–10 µM) to balance specificity and efficiency.
  • UV irradiation control : Limit exposure time (≤5 min) to reduce photodamage.
  • Quenchers : Add scavengers (e.g., sodium azide) to suppress free radical side reactions.
  • Negative controls : Use non-biotinylated analogs or UV-unexposed samples to distinguish specific binding .

Q. How can researchers resolve contradictions in crosslinking efficiency data caused by steric hindrance or microenvironmental factors?

Contradictions arise when steric barriers block access to target sulfhydryl groups or when local pH/reduction potential destabilizes disulfide bonds. Mitigation strategies:

  • Site-directed mutagenesis : Introduce cysteine residues at flexible regions.
  • Competitive assays : Co-incubate with thiol-blocking agents (e.g., N-ethylmaleimide) to identify accessible -SH groups.
  • Environmental mapping : Use fluorogenic probes (e.g., ThioGlo™) to quantify free thiol availability in situ .

Q. What methodologies are recommended for characterizing the reversibility and stability of the disulfide bond in redox-sensitive environments?

  • Redox titration : Treat crosslinked complexes with incremental DTT/TCEP (0–10 mM) and monitor bond cleavage via SDS-PAGE.
  • LC-MS/MS : Identify cleavage products under physiological vs. non-physiological redox conditions.
  • Stability assays : Incubate in buffers mimicking intracellular (reducing) vs. extracellular (oxidizing) environments and quantify intact compound via HPLC .

Data Analysis and Optimization

Q. How should researchers optimize the compound’s solubility and stability in aqueous buffers for in vivo applications?

  • Solubility : Prepare stock solutions in DMSO (≤5% final concentration) and dilute into PBS or HEPES with 0.01% Tween-20.
  • Stability : Store aliquots at -80°C (avoid freeze-thaw cycles). Protect from light to prevent premature azide activation.
  • pH adjustment : Maintain pH 7.0–7.4 to prevent disulfide hydrolysis or azide degradation .

Q. What statistical approaches are suitable for analyzing crosslinking data when working with low-abundance targets?

  • Bootstrapping : Apply to small datasets to estimate confidence intervals for crosslinking efficiency.
  • Signal normalization : Use housekeeping proteins (e.g., actin) or spike-in biotinylated standards to control for variability.
  • Machine learning : Train models on fluorescence intensity distributions to distinguish specific vs. nonspecific binding .

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